[4-(Methylsulfanyl)phenyl](thiophen-3-yl)methanone
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, -Oxoketene thioacetals, which are powerful building blocks for the synthesis of numerous heterocyclic scaffolds, have been used for the synthesis of (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone .Molecular Structure Analysis
The molecular structure of similar compounds shows that they are substantially twisted, with a dihedral angle between the 2-(methylsulfanyl)thiophene and 4-methoxyphenyl rings . In the crystal, molecules are linked through C—H O interactions and form a bifurcated layer stacking along the b-axis direction and enclosing R2 2(10) ring motifs .Physical And Chemical Properties Analysis
“4-(Methylsulfanyl)phenylmethanone” is an oil at room temperature . It has a molecular weight of 234.3 g/mol.Scientific Research Applications
1. Synthesis and Characterization
- Novel compounds related to 4-(Methylsulfanyl)phenylmethanone, such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, have been synthesized and characterized using various spectroscopic techniques. These compounds show potential in understanding structural changes and reactivity under different conditions (Shahana & Yardily, 2020).
2. Biological Activity
- Substituted thiophenes, which include derivatives of 4-(Methylsulfanyl)phenylmethanone, exhibit a range of biological activities like antibacterial, antifungal, and antioxidant properties. These properties are significant in pharmaceutical applications (Nagaraju et al., 2018).
3. Electrochemical Properties
- Some derivatives of 4-(Methylsulfanyl)phenylmethanone, like those containing carbazole and phenyl-methanone units, have been studied for their electrochemical and electrochromic properties, indicating potential applications in electronic materials (Hu et al., 2013).
4. Enzyme Inhibitory Activity
- Certain phenyl(thiophen-2-yl)methanone derivatives have been synthesized and evaluated for their enzyme inhibitory activities, demonstrating potential applications in biochemistry and pharmacology (Cetin et al., 2021).
5. Optoelectronic Properties
- Aryl-substituted bithiophenes, related to 4-(Methylsulfanyl)phenylmethanone, have been synthesized and studied for their optoelectronic properties. These studies are essential for understanding the use of such compounds in optoelectronics (Swaroop et al., 2018).
properties
IUPAC Name |
(4-methylsulfanylphenyl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS2/c1-14-11-4-2-9(3-5-11)12(13)10-6-7-15-8-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOZIBRVLXXMMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641834 |
Source
|
Record name | [4-(Methylsulfanyl)phenyl](thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Methylsulfanyl)phenyl](thiophen-3-yl)methanone | |
CAS RN |
896618-54-5 |
Source
|
Record name | [4-(Methylsulfanyl)phenyl](thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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